2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL BUTANOATE
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Overview
Description
2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL BUTANOATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyano group, a methylphenyl group, and a methylsulfanyl group attached to a pyrimidine ring, which is further linked to an aminoethyl butanoate moiety. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antitumor, antiviral, anti-inflammatory, and antibacterial properties .
Preparation Methods
The synthesis of 2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL BUTANOATE involves multiple steps, starting from the preparation of the pyrimidine core. One common method involves the reaction of substituted benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, and oxidation to form the desired pyrimidine derivative . The final step involves the coupling of the pyrimidine derivative with aminoethyl butanoate under suitable reaction conditions.
Chemical Reactions Analysis
2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL BUTANOATE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It has been evaluated for its antiproliferative activity against various human cancer cell lines, including MGC-803, PC-3, A549, and H1975 . The compound has demonstrated potent anti-tumor activity, making it a promising candidate for the development of new anticancer drugs. Additionally, pyrimidine derivatives have been explored for their antiviral, anti-inflammatory, and antibacterial properties .
Mechanism of Action
The mechanism of action of 2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL BUTANOATE involves the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. The compound has been shown to induce cell cycle arrest in the G0/G1 phase and promote apoptosis in cancer cells by increasing the accumulation of reactive oxygen species . The molecular targets and pathways involved in its action include the inhibition of DNA synthesis and the disruption of mitochondrial function.
Comparison with Similar Compounds
Similar compounds to 2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL BUTANOATE include other pyrimidine derivatives such as 5-cyano-6-phenyl-2,4-disubstituted pyrimidines . These compounds share similar structural features and pharmacological activities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of a cyano group, a methylphenyl group, and a methylsulfanyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[5-cyano-6-(4-methylphenyl)-2-methylsulfanylpyrimidin-4-yl]amino]ethyl butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-4-5-16(24)25-11-10-21-18-15(12-20)17(22-19(23-18)26-3)14-8-6-13(2)7-9-14/h6-9H,4-5,10-11H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZMHJIBJAIBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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